molecular formula C6H6N4O2 B073267 9-Methylxanthine CAS No. 1198-33-0

9-Methylxanthine

Cat. No. B073267
CAS RN: 1198-33-0
M. Wt: 166.14 g/mol
InChI Key: DHNIKYWYTSMDDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Methylxanthine and its derivatives has been explored through various methods. For example, Kuz’menko et al. (1987) synthesized previously unknown compounds such as 9-aminotheophylline and 1-methyl-9-aminoxanthine from 3-methyl-5-amino-6-hydrazinouracil, which involves x-ray diffraction study of an N-amino derivative of an NH heterocycle for the first time (Kuz’menko et al., 1987).

Molecular Structure Analysis

Investigations into the molecular structure of 9-Methylxanthine and its complexes have provided insights into their interaction with divalent metal ions. Behrens and Goodgame (1980) reported on the preparation and spectral properties of complexes of 9-methylhypoxanthine with divalent metal ions, revealing the formation of compounds with different metal to ligand ratios and complex structures (Behrens & Goodgame, 1980).

Chemical Reactions and Properties

The electrochemical oxidation of 9-Methylxanthine shows complex behavior, with Cleary, Owens, and Dryhurst (1981) observing multiple voltammetric oxidation peaks leading to various products, including the formation of dimers and hydrolysis products like 1-methyl allantoin (Cleary, Owens, & Dryhurst, 1981).

Physical Properties Analysis

The physical properties, such as stability and tautomeric forms of 9-Methylxanthine, have been studied under various conditions. Gerega et al. (2006) investigated the UV-induced generation of rare tautomers of 9-methylhypoxanthine in a low-temperature matrix, revealing insights into its photophysical behavior (Gerega et al., 2006).

Chemical Properties Analysis

Research has explored the chemical behavior of 9-Methylxanthine, including its reactions with platinum complexes. Roat et al. (1997) found that reactions between 9-methylxanthine and platinum(IV) complexes are significantly accelerated by small amounts of analogous platinum(II) complexes, suggesting potential implications for understanding the mechanisms of platinum antitumor compounds (Roat et al., 1997).

Scientific Research Applications

  • Pharmacological Potential : Methylxanthines, including 9-Methylxanthine, have been used in a range of medicinal scopes, such as central nervous system stimulants, bronchodilators, coronary dilators, diuretics, and anti-cancer adjuvant treatments. They are also being studied for potential benefits in neurodegenerative diseases, cardioprotection, diabetes, and fertility (Monteiro, Alves, Oliveira, & Silva, 2019).

  • Structure-Bioactivity Relationships : The structure of methylxanthines, including 9-Methylxanthine, relates to various physiological outcomes, such as potential benefits in neurodegenerative and respiratory diseases, diabetes, or cancer. However, there are toxicity concerns associated with their overconsumption or pharmacologic applications (Monteiro, Alves, Oliveira, & Silva, 2016).

  • Electrochemical Oxidation : The electrochemical oxidation of 9-Methylxanthine has been studied, revealing insights into its chemical behavior and potential applications in various fields (Cleary, Owens, & Dryhurst, 1981).

  • Neurodegenerative Diseases : Methylxanthines have shown neuroprotective effects and have been suggested as a potential approach in dealing with neurodegeneration. Their impact on Alzheimer’s disease, Parkinson’s disease, and Multiple Sclerosis has been extensively studied (Janitschke, Lauer, Bachmann, Grimm, Hartmann, & Grimm, 2021).

  • Natural Pesticides : Methylxanthines have been observed to inhibit insect feeding and are potentially useful as natural insecticides. They could also synergize with other compounds for effective insect control (Nathanson, 1984).

  • Respiratory Tract Diseases : Methylxanthine-based therapies show promise in the treatment and management of pediatric respiratory tract diseases (Oñatibia-Astibia, Martínez-Pinilla, & Franco, 2016).

  • Purine Tetramer Structures : Studies on new tetramer structures based on 9-methylxanthine show potential applications in the creation of higher-ordered structures like quadruplexes, which can be useful in various biological and chemical applications (Paragi, Kovács, Kupihar, Szolomajer, Penke, Guerra, & Bickelhaupt, 2011).

Future Directions

Methylxanthines have shown potential in a wide range of conditions, which should substantiate many other scientific endeavors that may highlight their adequacy as adjuvant therapy agents . Newly designed targeted molecules based on methylxanthine structure may originate more specific and effective outcomes .

properties

IUPAC Name

9-methyl-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-2-7-3-4(10)8-6(12)9-5(3)11/h2H,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNIKYWYTSMDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152592
Record name 3,9-Dihydro-9-methyl-1H-purine-2,6-dione
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Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 9-Methylxanthine
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Product Name

9-Methylxanthine

CAS RN

1198-33-0
Record name 3,9-Dihydro-9-methyl-1H-purine-2,6-dione
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Record name 9-Methylxanthine
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Record name 9-METHYLXANTHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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